Benzenediazonium bromide

Description

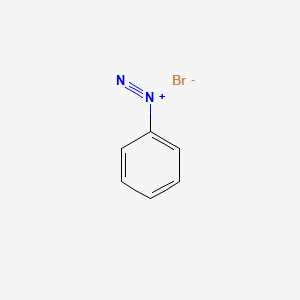

Benzenediazonium bromide (C₆H₅N₂⁺Br⁻) is a diazonium salt formed by the diazotization of aniline in the presence of hydrobromic acid (HBr) and sodium nitrite (NaNO₂). This compound is characterized by the diazonium group (-N₂⁺) attached to a benzene ring, with bromide as the counterion. Diazonium salts are highly reactive intermediates in organic synthesis, particularly in aryl halide formation and coupling reactions. This compound is thermally unstable and typically handled in cold, aqueous solutions to prevent decomposition into nitrogen gas and aryl radicals .

Key properties:

- Chemical formula: C₆H₅BrN₂

- Structure: Aromatic ring with -N₂⁺Br⁻ group.

- Reactivity: Undergoes Sandmeyer, Gatterman, and Meerwein reactions to form substituted aromatic compounds.

- Stability: Decomposes explosively when dry or heated.

Properties

CAS No. |

71290-63-6 |

|---|---|

Molecular Formula |

C6H5BrN2 |

Molecular Weight |

185.02 g/mol |

IUPAC Name |

benzenediazonium;bromide |

InChI |

InChI=1S/C6H5N2.BrH/c7-8-6-4-2-1-3-5-6;/h1-5H;1H/q+1;/p-1 |

InChI Key |

GLJXLTCOXSLUCS-UHFFFAOYSA-M |

Canonical SMILES |

C1=CC=C(C=C1)[N+]#N.[Br-] |

Origin of Product |

United States |

Comparison with Similar Compounds

Benzenediazonium Chloride (C₆H₅ClN₂)

Structural Similarity : Shares the same diazonium cation but with chloride (Cl⁻) as the counterion.

Reactivity Differences :

- In Sandmeyer reactions, benzenediazonium chloride reacts with CuBr to yield bromobenzene, while benzenediazonium bromide reacts with CuCl to produce chlorobenzene .

- Reduction with ethanol produces benzene, nitrogen gas, and HCl (for chloride) or HBr (for bromide) as byproducts . Applications:

- Chloride salts are more commonly used in industrial aryl chloride synthesis due to cost-effectiveness.

- Bromide salts are preferred for introducing bromine substituents in pharmaceuticals and agrochemicals.

Benzenediazonium Hexafluoroarsenate Derivatives

Structural Difference : Contains hexafluoroarsenate (AsF₆⁻) as the counterion.

Reactivity and Safety :

Substituted Diazonium Salts (e.g., 4-Bromo-2-Fluorobenzenediazonium Salts)

Structural Variation : Substituents on the benzene ring (e.g., -Br, -F) alter electronic effects and stability.

Impact on Reactivity :

- Electron-withdrawing groups (e.g., -NO₂) stabilize the diazonium ion, enabling reactions at higher temperatures.

- 4-Bromo substituents direct electrophilic substitution to specific positions, influencing product regioselectivity .

Comparative Data Table

| Property | This compound | Benzenediazonium Chloride | 4-Bromo-2-Fluorobenzenediazonium Chloride | Benzenediazonium Hexafluoroarsenate |

|---|---|---|---|---|

| Counterion | Br⁻ | Cl⁻ | Cl⁻ (with -Br, -F substituents) | AsF₆⁻ |

| Thermal Stability | Low (explosive when dry) | Low | Moderate (due to substituents) | High |

| Common Reactions | Sandmeyer (Br introduction) | Sandmeyer (Cl introduction) | Coupling reactions | Electrochemical applications |

| Byproduct in Reduction | HBr | HCl | HF, HCl | AsF₃ (toxic) |

| Industrial Use | Bromobenzene synthesis | Chlorobenzene synthesis | Specialty chemicals | Niche research |

Q & A

Q. What are the primary synthetic pathways for benzenediazonium bromide, and how can reaction conditions influence product purity?

this compound is typically synthesized via diazotization of aniline derivatives using nitrous acid (HNO₂) in the presence of hydrobromic acid (HBr). Key parameters include temperature control (0–5°C to prevent premature decomposition) and stoichiometric ratios of NaNO₂:HBr to minimize side reactions like phenol or nitro compound formation. Excess HBr stabilizes the diazonium salt by suppressing hydrolysis. Reaction monitoring via pH titration ensures optimal nitrous acid concentration .

Q. How does this compound decompose under aqueous conditions, and what analytical methods are suitable for tracking this process?

Solvolytic decomposition in water releases nitrogen gas and forms a phenyl cation intermediate, which reacts with nucleophiles (e.g., water, bromide ions). Kinetic studies can be conducted by tracking pH changes (due to HBr release) or UV-Vis spectroscopy to monitor diazonium ion concentration over time. For bromide quantification, capillary electrophoresis with direct-UV detection offers high resolution from chloride interference when buffer co-ions are optimized (e.g., using a multivariate statistical design for peak separation) .

Q. What are the key reaction products when this compound is reduced by ethanol, and how can experimental artifacts be minimized?

Ethanol reduces this compound to benzene while oxidizing to ethanal (CH₃CHO), with nitrogen gas and HBr as byproducts. To avoid side reactions (e.g., ether or ester formation), use anhydrous ethanol and inert atmospheres (N₂/Ar). Product verification via gas chromatography-mass spectrometry (GC-MS) and quantitative bromide analysis (ion chromatography) ensures accuracy .

Advanced Research Questions

Q. How can computational modeling predict the stability and reactivity of this compound under varying pH and solvent systems?

Density functional theory (DFT) simulations can model transition states during decomposition, highlighting pH-dependent pathways (e.g., aryl cation vs. radical intermediates). Solvent effects (polar aprotic vs. protic) are analyzed using continuum solvation models. Experimental validation via kinetic isotope effects (KIEs) and substituent studies (e.g., electron-withdrawing groups on the benzene ring) corroborates computational predictions .

Q. What experimental strategies resolve contradictions in reported decomposition kinetics of this compound?

Discrepancies in rate constants often arise from impurities (e.g., residual aniline or bromide salts) or inconsistent temperature control. Standardize synthesis protocols (e.g., recrystallization in HBr/Et₂O) and employ stopped-flow techniques for precise kinetic measurements. Cross-validate data using multiple methods: conductometry for ionic byproducts, NMR for organic intermediates, and iodometric titration for residual nitrous acid .

Q. How do substituents on the benzene ring influence the electrophilic reactivity of this compound in coupling reactions?

Electron-donating groups (e.g., -OCH₃) destabilize the diazonium ion, accelerating decomposition but enhancing electrophilicity in aryl couplings (e.g., Sandmeyer reactions). Conversely, electron-withdrawing groups (e.g., -NO₂) stabilize the diazonium salt but require harsher conditions for reactivity. Hammett σ constants correlate with reaction rates, validated via competitive coupling experiments under controlled pH and temperature .

Q. What safety protocols are critical when handling this compound in photolytic or thermal studies?

Due to its light sensitivity and exothermic decomposition, use amber glassware, cold baths (≤5°C), and fume hoods with HEPA filtration. Personal protective equipment (PPE) includes nitrile gloves, splash goggles, and flame-resistant lab coats. Emergency measures: neutralize spills with sodium bicarbonate and evacuate upon nitrogen gas release .

Methodological Resources

- Synthesis Optimization : Refer to protocols for benzenediazonium tetrafluoroborate (analogous synthesis) for HBr adaptation .

- Analytical Techniques : Capillary electrophoresis (CE-UV) for bromide quantification , GC-MS for organic byproducts .

- Computational Tools : Gaussian or ORCA packages for DFT modeling of reaction pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.